N-(2-iodophenyl)-N'-tosylbenzimidamide
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Overview
Description
N-(2-iodophenyl)-N’-tosylbenzimidamide is an organic compound that features both an iodophenyl group and a tosyl group attached to a benzimidamide core
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of indoles and as a contrast agent to locate spinal tumors
Mode of Action
It’s known that similar compounds undergo palladium-catalyzed reactions . In these reactions, the compound interacts with its targets, leading to changes in their structure or function . More research is required to understand the specific interactions of N-(2-iodophenyl)-N’-tosylbenzimidamide with its targets.
Biochemical Pathways
It’s known that similar compounds are involved in the synthesis of indoles and in the formation of 3-aryl-1,2-benzisoxazoles . These processes involve various biochemical pathways, including oxidative cyclization
Result of Action
It’s known that similar compounds have antiviral activities and can cause chemical meningitis . More research is required to understand the specific effects of N-(2-iodophenyl)-N’-tosylbenzimidamide’s action.
Action Environment
It’s known that similar compounds can survive in dry plant debris for as long as 100 years
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-N’-tosylbenzimidamide typically involves the reaction of 2-iodoaniline with tosyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tosylated aniline, which then reacts with benzimidamide to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for N-(2-iodophenyl)-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-N’-tosylbenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-iodophenyl)-N’-tosylbenzimidamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)acetamide
- N-(2-iodophenyl)benzamide
- N-(2-iodophenyl)-N’-methylbenzimidamide
Uniqueness
N-(2-iodophenyl)-N’-tosylbenzimidamide is unique due to the presence of both the iodophenyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
IUPAC Name |
N-(2-iodophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O2S/c1-15-11-13-17(14-12-15)26(24,25)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADRIXPJOFTJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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